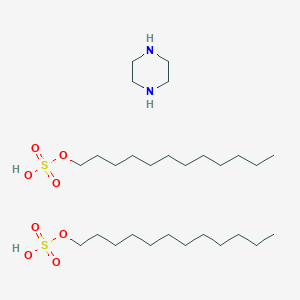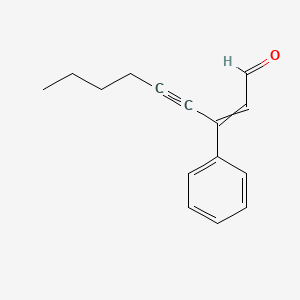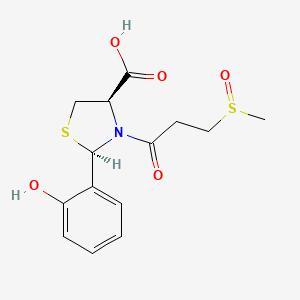![molecular formula C6H13ClS B14329902 1-Chloro-3-[(propan-2-yl)sulfanyl]propane CAS No. 111437-31-1](/img/structure/B14329902.png)
1-Chloro-3-[(propan-2-yl)sulfanyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[(propan-2-yl)sulfanyl]propane is an organic compound with the molecular formula C6H13ClS It is a chlorinated alkyl sulfide, which means it contains both a chlorine atom and a sulfide group attached to an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(propan-2-yl)sulfanyl]propane can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with isopropyl mercaptan (propan-2-thiol) under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{CH}_3\text{CH}(\text{SH})\text{CH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}(\text{CH}_3)_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-[(propan-2-yl)sulfanyl]propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The sulfide group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alkane.
Scientific Research Applications
1-Chloro-3-[(propan-2-yl)sulfanyl]propane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting sulfide-containing functional groups.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is employed in the production of various chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(propan-2-yl)sulfanyl]propane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the sulfide group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chloro-2-[(propan-2-yl)sulfanyl]ethane: Similar structure but with a shorter alkyl chain.
1-Bromo-3-[(propan-2-yl)sulfanyl]propane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-3-[(methylthio)propane]: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: 1-Chloro-3-[(propan-2-yl)sulfanyl]propane is unique due to its specific combination of a chlorine atom and an isopropyl sulfide group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Properties
CAS No. |
111437-31-1 |
|---|---|
Molecular Formula |
C6H13ClS |
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-chloro-3-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C6H13ClS/c1-6(2)8-5-3-4-7/h6H,3-5H2,1-2H3 |
InChI Key |
QFSNHNGOOIYVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


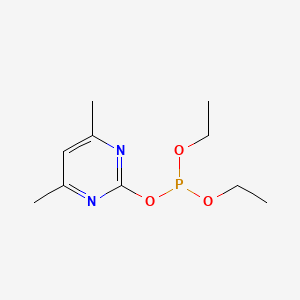
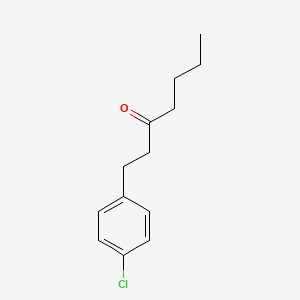
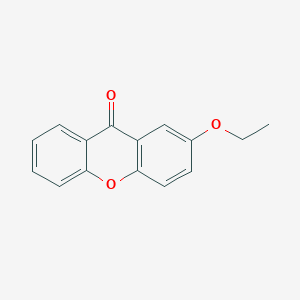
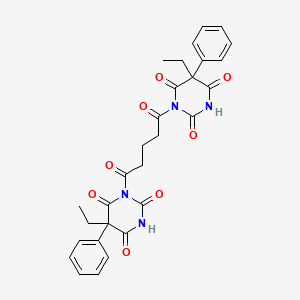
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)

